molecular formula C17H17N5O4S B2631002 N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946229-79-4

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2631002
CAS No.: 946229-79-4
M. Wt: 387.41
InChI Key: YCBOSGLRSYTUDZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 2-hydroxyethyl group and at position 6 with a thioacetamide moiety linked to a 4-acetylphenyl ring. The hydroxyethyl group enhances hydrophilicity, while the acetylphenyl moiety may influence electronic properties and receptor binding.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-10(24)11-2-4-12(5-3-11)19-14(25)9-27-17-20-15-13(16(26)21-17)8-18-22(15)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOSGLRSYTUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step often starts with the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring. This intermediate is then reacted with formamide or formic acid to introduce the pyrimidine ring.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene carbonate under basic conditions.

    Thioether Formation: The pyrazolopyrimidine intermediate is then reacted with a thiol derivative, such as 2-mercaptoacetic acid, to form the thioether linkage.

    Acetylation: Finally, the acetylphenyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The carbonyl groups in the acetylphenyl and pyrazolopyrimidine moieties can be reduced to alcohols.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new thioether derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in a specific manner.

Medicine

In medicinal chemistry, N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core may mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The hydroxyethyl and acetylphenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations

Core Structure Variations: Pyrazolo[3,4-d]pyrimidin-4-one (target compound, Example 83) vs. Tetrahydropyrimidin-2-thione (B13) introduces a saturated ring, reducing planarity and altering electronic properties .

Substituent Effects: Hydroxyethyl Group (Target Compound): Enhances aqueous solubility compared to lipophilic groups like phenoxyphenyl or fluorophenyl . Acetylphenyl vs. Sulfamoylphenyl: The acetyl group (target compound) is moderately electron-withdrawing, while sulfamoyl (B13) offers hydrogen-bonding capacity and acidity .

Synthetic Efficiency: Compound 18 achieved an 86% yield via alkylation under basic conditions, suggesting robust methodology applicable to the target compound.

Thermal Stability :

  • Higher melting points (e.g., 302–304°C in Example 83 ) correlate with strong intermolecular forces (hydrogen bonding, π-π stacking). The target compound’s hydroxyethyl group may reduce mp compared to fluorinated analogues.

Research Findings and Implications

  • Biological Activity : Pyrazolo-pyrimidine derivatives often target kinases (e.g., JAK2, EGFR) due to ATP-binding site mimicry. The thioether linkage in the target compound may act as a hydrogen-bond acceptor, similar to compound 18 .
  • Crystallography and Hydrogen Bonding : emphasizes graph set analysis for understanding packing patterns. The hydroxyethyl group in the target compound likely participates in O–H···N/O bonds, influencing crystal morphology .
  • Drug-Likeness : The target compound’s logP may be lower than fluorinated analogues (Example 83) but higher than sulfamoyl-containing B13, balancing solubility and permeability .

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological activities. The presence of the acetylphenyl and thioacetamide groups may contribute to its biological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar compounds within the pyrazolo[3,4-d]pyrimidine class. These compounds exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

  • Inhibition of COX Enzymes :
    • Compounds structurally related to this compound have shown significant inhibition of COX-1 and COX-2 enzymes. For instance, derivatives with IC50 values around 0.04μmol0.04\mu mol indicate strong anti-inflammatory effects comparable to established drugs like celecoxib .
  • Experimental Models :
    • In vivo studies using carrageenan-induced paw edema in rats demonstrated that certain pyrazolo derivatives significantly reduced inflammation. The effective doses (ED50) were calculated, showing promising results against traditional anti-inflammatory medications like indomethacin .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Antibacterial and Antifungal Effects :
    • Research has indicated that related pyrazolo derivatives possess notable antibacterial and antifungal activities. For example, certain compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria in vitro tests .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that these compounds can effectively bind to bacterial targets, enhancing their antimicrobial action. This computational approach aids in understanding the interaction between the compound and microbial enzymes or receptors .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation :
    • A study synthesized new pyrazolo derivatives and evaluated their anti-inflammatory activities through various assays including COX inhibition and formalin-induced paw edema tests. The results indicated that these derivatives could significantly reduce inflammation markers in treated subjects .
  • In Vivo Efficacy :
    • In a comparative study with standard treatments, specific derivatives showed enhanced efficacy in reducing inflammatory responses in animal models, suggesting that modifications to the core structure can lead to improved therapeutic profiles .

Data Tables

CompoundActivity TypeIC50/ED50 ValueReference
3bCOX-2 Inhibition0.04 μmol
7Anti-inflammatory (ED50)11.60 μM
8AntimicrobialNot specified

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